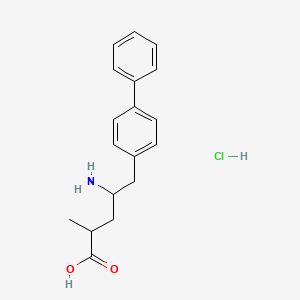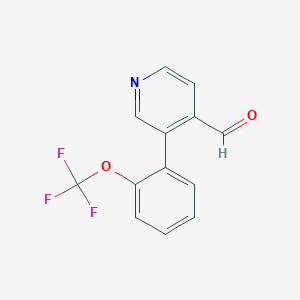
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
One common synthetic route involves the reaction of 2-(trifluoromethoxy)benzaldehyde with isonicotinic acid or its derivatives under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)isonicotinaldehyde: Similar structure but lacks the phenyl ring.
3-(Trifluoromethyl)isonicotinaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenyl isocyanate: Different functional group but shares the trifluoromethylphenyl moiety
The uniqueness of this compound lies in the combination of the trifluoromethoxy group and the isonicotinaldehyde structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8F3NO2 |
|---|---|
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
3-[2-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-8H |
InChI-Schlüssel |
LCAHJRLSUWWFKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


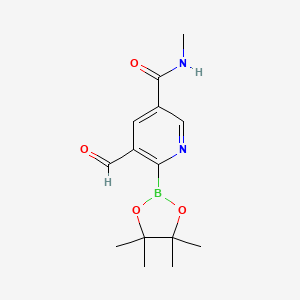
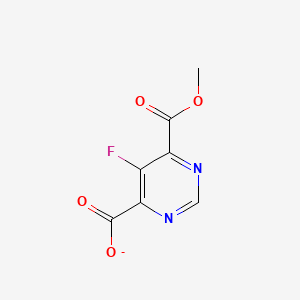

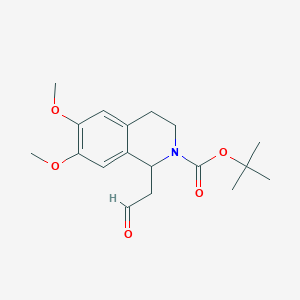
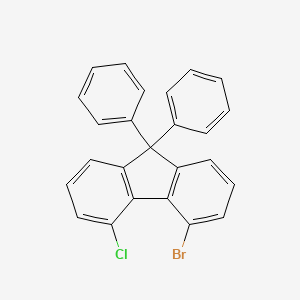
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
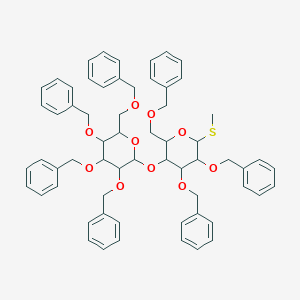
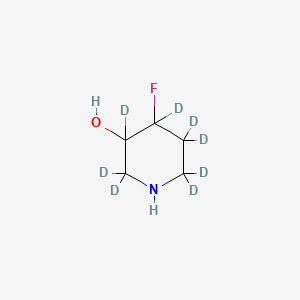
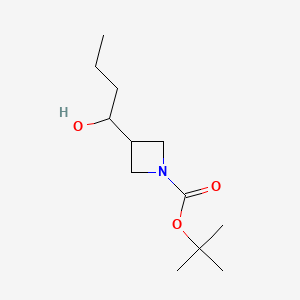
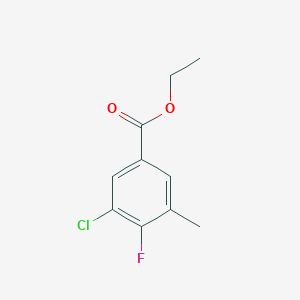
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
